![molecular formula C20H16N4O3 B2811915 2-(2-(benzo[d]isoxazol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034504-68-0](/img/structure/B2811915.png)
2-(2-(benzo[d]isoxazol-3-yl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small-molecule BRD4 bromodomain inhibitor bearing a benzo[d]isoxazol scaffold . The BRD4 protein is associated with various diseases, making it an attractive target for the treatment of cancer and inflammation .
Synthesis Analysis
The structure-based design, synthesis, and evaluation of this class of inhibitors have been reported . The SARs focused on exploration of the 2′ or 3′ position to afford novel inhibitors that may avoid potential metabolically unstable sites .
Molecular Structure Analysis
The compound has a complex structure with a benzo[d]isoxazol scaffold . It also contains a pyrido[1,2-a]pyrimidin-4-one group .
Chemical Reactions Analysis
The compound exhibits high binding affinity to BRD4 (1) with a ΔT m value of 7.8 °C as evaluated in thermal shift assay (TSA) . Its potent activity was also demonstrated by a peptide competition assay with an IC 50 value of 0.21 μM .
Scientific Research Applications
Synthesis and Biological Evaluation
Insecticidal and Antibacterial Potential
A study explored the synthesis of pyrimidine-linked pyrazole heterocyclics through microwave irradiative cyclocondensation. These compounds were evaluated for their insecticidal activity against Pseudococcidae insects and antibacterial potential against selected microorganisms, showcasing the utility of pyrimidine derivatives in addressing agricultural and healthcare challenges (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives were synthesized and evaluated for their anticancer (against HCT-116 and MCF-7 cell lines) and 5-lipoxygenase inhibition activities. This study contributes to the development of potential therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Cytotoxic Activity and Quantum Chemical Calculations
Research into 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives involved quantum-chemical calculations to determine molecular properties and evaluated their cytotoxic activities against HepG2 and MDA-MB-231 cancer cell lines. This highlights the interdisciplinary approach combining computational chemistry with biological evaluation for drug discovery (Kökbudak et al., 2020).
Synthesis of Heterocyclic Compounds
Functionalized Benzimidazopyrimidinones
A study reported a new approach to synthesize functionalized benzimidazopyrimidinones, showcasing the versatility of pyrimidine derivatives in organic synthesis. This contributes to the pool of synthetic methodologies for developing novel compounds with potential applications in various fields (Mancuso et al., 2017).
Antimicrobial Activity of Pyrimidine Derivatives
The synthesis and evaluation of novel benzothiazole pyrimidine derivatives for their antimicrobial activity provided insights into the design of new antibacterial and antifungal agents. This research underscores the significance of pyrimidine derivatives in developing new antimicrobials (Maddila et al., 2016).
Mechanism of Action
Target of Action
Similar benzoxazole derivatives have been reported to exhibit a wide range of pharmacological activities, suggesting that they may interact with multiple targets .
Mode of Action
The exact mode of action of this compound is currently unknown. Benzoxazole derivatives have been shown to exhibit diverse types of biological and pharmaceutical activities, such as antimicrobial, antiviral, antitumor, and antifibrotic effects . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
It’s worth noting that similar benzoxazole derivatives have been found to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro . This suggests that the compound may affect the collagen synthesis pathway, among others.
Future Directions
properties
IUPAC Name |
5-[2-(1,2-benzoxazol-3-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O3/c25-19(11-16-13-5-1-2-6-17(13)27-22-16)23-10-8-15-14(12-23)20(26)24-9-4-3-7-18(24)21-15/h1-7,9H,8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWYTVQAMZCRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)CC4=NOC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

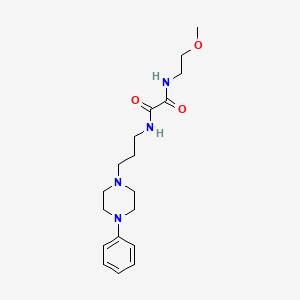


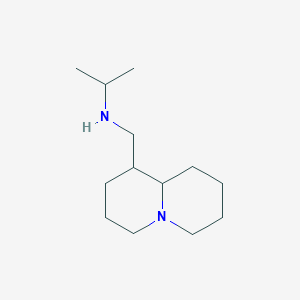
![(E)-4-(Dimethylamino)-N-[3-(4-fluorophenyl)-3-hydroxycyclobutyl]but-2-enamide](/img/structure/B2811840.png)
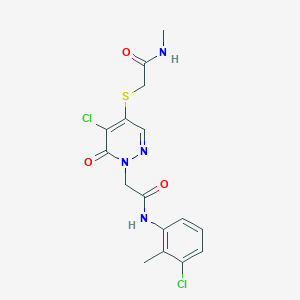
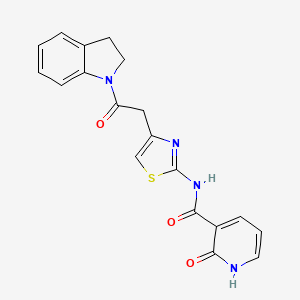
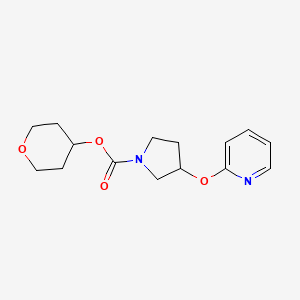

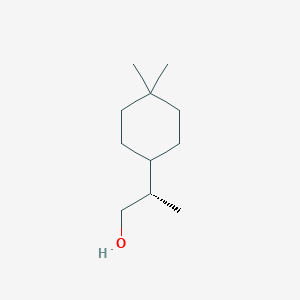

![Ethyl 2-(2-(1-(6-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamido)thiazol-4-yl)acetate](/img/structure/B2811853.png)

![N-(4-methylbenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811855.png)